molecular formula C27H23N3O9S B405435 ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405435
M. Wt: 565.6g/mol
InChI Key: ZKGRBQFTOHVDSP-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, nitrophenyl, and benzylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-diacetyloxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with ethyl 7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors and continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetyloxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The nitrophenyl group, for example, can participate in redox reactions, affecting cellular processes. The acetyloxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a methoxyphenyl group, which may alter its chemical reactivity and biological activity.

The uniqueness of ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N3O9S

Molecular Weight

565.6g/mol

IUPAC Name

ethyl (2Z)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O9S/c1-5-37-26(34)23-14(2)28-27-29(24(23)18-7-6-8-19(11-18)30(35)36)25(33)22(40-27)12-17-9-10-20(38-15(3)31)13-21(17)39-16(4)32/h6-13,24H,5H2,1-4H3/b22-12-

InChI Key

ZKGRBQFTOHVDSP-UUYOSTAYSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C

Origin of Product

United States

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